

Comparative Analysis of Suloctidil's Experimental Outcomes

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Compound Focus: Suloctidil

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The table below summarizes the key findings from studies on **Suloctidil**'s various biological activities.

Therapeutic Area	Experimental Model/Subjects	Dosage / Concentration	Key Efficacy Outcomes	Safety & Tolerability
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| **Lipid Management** [1] | Humans with primary hyperlipidaemia (Clinical Trial) | 200 mg, three times daily | • Statistically significant reduction in **total serum cholesterol** • Significant reduction in **serum triglycerides** • Proportional increase in **HDL-cholesterol**; effects maintained in long-term (1 year) treatment | Well tolerated; no serious side-effects reported | | **Antifungal Activity** [2] | *Candida albicans* (In vitro) | • MIC80 (Planktonic cells): **4 µg/mL** • BIC80 (Biofilm inhibition): **16 µg/mL** • BEC80 (Biofilm eradication): **64 µg/mL** | • Inhibited **yeast-to-hyphal switching**, a key virulence factor • Down-regulated hypha-specific genes (HWP1, ALS3, ECE1) • Rapid, concentration-dependent activity in time-kill curves | In vivo (mouse model): 256 µg/mL significantly reduced fungal counts; induced a slight histological reaction | | **Cerebrovascular Prevention** [3] | Humans with TIA or stroke (Clinical Trial, referenced in review) | Information not specified in abstract | Evaluated as an antiplatelet agent for secondary stroke prevention; efficacy profile was part of a broader meta-analysis | Information not specified in abstract |

Detailed Experimental Protocols

To ensure reproducibility, here is a detailed breakdown of the key methodologies from the cited research.

Clinical Trial for Hypcholesterolaemic Activity [1]

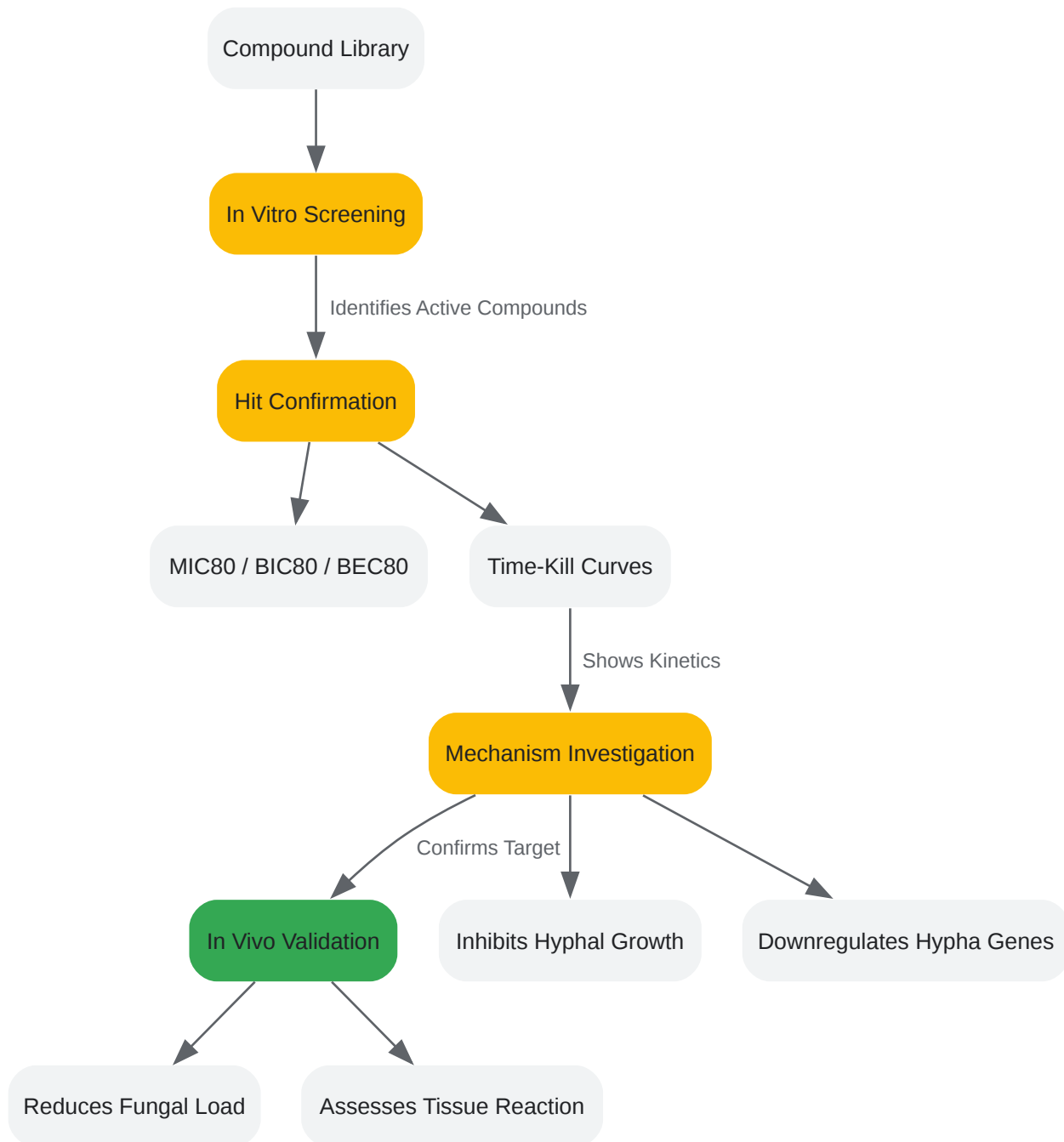
- **Study Design:** Two-part trial consisting of a double-blind, crossover short-term study and an open long-term study.
- **Subjects:** Patients with primary hyperlipidaemia.
- **Treatment & Control:**
 - **Short-term:** 4-week placebo washout, followed by random allocation to either **Suloctidil** (200 mg three times daily) or placebo for 4 weeks, then crossed over to the alternative treatment for another 4 weeks.
 - **Long-term:** 8-week placebo washout, followed by **Suloctidil** treatment for up to 1 year.
- **Dietary Control:** Patients were maintained on a controlled diet throughout both trials.
- **Primary Endpoints:** Changes in total serum cholesterol, serum triglycerides, and HDL-cholesterol levels.

In Vitro & In Vivo Antifungal Activity Assessment [2]

- **Strains:** *C. albicans* strains YEM30 and LC3.
- **Culture Conditions:** Standard microbiological culture conditions.
- **Antifungal Susceptibility Testing:**
 - **MIC80 Determination:** The lowest concentration that inhibited 80% of planktonic cell growth was determined.
 - **Biofilm Assays:** Metabolic activity assays were used to determine the **Biofilm Inhibiting Concentration (BIC80)** and **Biofilm Eradicating Concentration (BEC80)**.
- **Time-Kill Curve Analysis:** Biofilms were exposed to **Suloctidil** at various concentrations, and cell viability was measured over time to study the kinetics of its antifungal effect.
- **Hyphal Inhibition:** The effect on yeast-to-hyphal form switching was tested under hypha-inducing conditions.
- **Gene Expression Analysis:** RNA was extracted from treated and control cells, and the expression levels of hypha-specific genes (HWP1, ALS3, ECE1) were quantified using RT-qPCR.
- **In Vivo Efficacy:** A mouse model of vulvovaginal candidiasis was used. Fungal burden and tissue histology were assessed post-treatment with **Suloctidil**.

Research Workflow Visualization

The following diagram illustrates the integrated workflow for the antifungal drug repositioning research on **Suloctidil**, from in vitro discovery to in vivo validation.



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Limitations and Future Research Directions

- **Data Currency:** The most robust clinical data for **Suloctidil**'s original indications (lipid management, stroke prevention) is from the 1980s and 1990s [1] [3]. More recent research (2017) focuses on its repurposing as an antifungal agent, which is primarily at the pre-clinical stage [2].
- **Lack of Direct Comparisons:** The search results did not yield head-to-head clinical trials comparing **Suloctidil** with modern standard-of-care treatments in any of its potential therapeutic areas.
- **Regulatory Status:** The current approval status of **Suloctidil** for medical use is unclear based on the available information, and it may no longer be in widespread clinical use.

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References

1. Hypocholesterolaemic activity of suloctidil: double-blind, ... [pubmed.ncbi.nlm.nih.gov]
2. In vitro and in vivo effects of suloctidil on growth and biofilm ... [oncotarget.com]
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